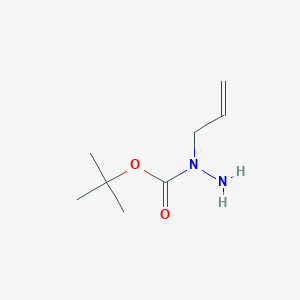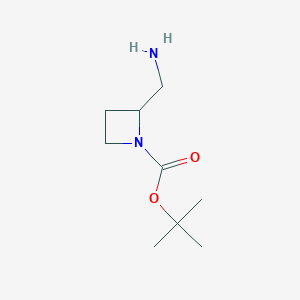
2-Amino-3,4-difluorobenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3,4-difluorobenzenethiol (ADFBT) is a chemical compound that has gained significant attention in the field of chemistry and biochemistry due to its unique properties. ADFBT is a thiol derivative of 2,3-difluoroaniline, and it is widely used in scientific research for its ability to interact with various biological molecules.
Mécanisme D'action
2-Amino-3,4-difluorobenzenethiol interacts with biological molecules through the formation of covalent bonds with thiol groups. The thiol groups in biological molecules, such as proteins and enzymes, are essential for their function. 2-Amino-3,4-difluorobenzenethiol can react with these thiol groups and modify the structure and function of the biological molecules. This interaction can lead to the inhibition or activation of the biological molecules, depending on the specific molecule and the site of interaction.
Biochemical and Physiological Effects
2-Amino-3,4-difluorobenzenethiol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase, which is essential for the function of the nervous system. 2-Amino-3,4-difluorobenzenethiol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-3,4-difluorobenzenethiol has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized using simple methods. It also has a high selectivity for thiol groups, making it a useful tool for the detection and modification of thiol-containing biomolecules. However, 2-Amino-3,4-difluorobenzenethiol also has some limitations. Its reactivity with thiol groups can lead to the modification of non-targeted molecules, leading to potential off-target effects. Additionally, the use of 2-Amino-3,4-difluorobenzenethiol in biological samples can be challenging due to its low solubility in water.
Orientations Futures
There are several future directions for the use of 2-Amino-3,4-difluorobenzenethiol in scientific research. One potential direction is the development of new fluorescent probes for the detection of thiol-containing biomolecules. 2-Amino-3,4-difluorobenzenethiol can serve as a starting point for the synthesis of new compounds with improved properties, such as higher selectivity and sensitivity. Another direction is the development of new metal complexes for catalysis. 2-Amino-3,4-difluorobenzenethiol can be used as a ligand for the synthesis of new metal complexes with improved catalytic activity. Finally, 2-Amino-3,4-difluorobenzenethiol can be used as a building block for the synthesis of new organic compounds with potential biological activity.
Conclusion
In conclusion, 2-Amino-3,4-difluorobenzenethiol is a thiol derivative of 2,3-difluoroaniline that has gained significant attention in scientific research due to its ability to interact with various biological molecules. It has been used as a fluorescent probe, ligand, and building block for the synthesis of various organic compounds. 2-Amino-3,4-difluorobenzenethiol interacts with biological molecules through the formation of covalent bonds with thiol groups, leading to various biochemical and physiological effects. While 2-Amino-3,4-difluorobenzenethiol has several advantages for lab experiments, it also has some limitations. Finally, there are several future directions for the use of 2-Amino-3,4-difluorobenzenethiol in scientific research, including the development of new fluorescent probes, metal complexes, and organic compounds.
Méthodes De Synthèse
2-Amino-3,4-difluorobenzenethiol can be synthesized using various methods, including the reaction of 2,3-difluoroaniline with thiourea, followed by the addition of hydrochloric acid and sodium hydrosulfide. Another method involves the reaction of 2,3-difluoroaniline with carbon disulfide and sodium hydroxide, followed by the addition of hydrochloric acid and sodium hydrosulfide. These methods result in the formation of 2-Amino-3,4-difluorobenzenethiol as a yellow crystalline solid.
Applications De Recherche Scientifique
2-Amino-3,4-difluorobenzenethiol has been extensively used in scientific research due to its ability to interact with various biological molecules. It has been used as a fluorescent probe for the detection of thiols, such as glutathione, in biological samples. 2-Amino-3,4-difluorobenzenethiol has also been used as a ligand in the synthesis of metal complexes for the development of new catalysts. Furthermore, it has been used as a building block for the synthesis of various organic compounds.
Propriétés
Numéro CAS |
131105-92-5 |
|---|---|
Nom du produit |
2-Amino-3,4-difluorobenzenethiol |
Formule moléculaire |
C6H5F2NS |
Poids moléculaire |
161.17 g/mol |
Nom IUPAC |
2-amino-3,4-difluorobenzenethiol |
InChI |
InChI=1S/C6H5F2NS/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,9H2 |
Clé InChI |
NAHBKMLDMIVFNJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1F)F)N)S |
SMILES canonique |
C1=CC(=C(C(=C1F)F)N)S |
Synonymes |
Benzenethiol, 2-amino-3,4-difluoro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B153077.png)



![tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate](/img/structure/B153088.png)







